molecular formula C18H21N3O3 B12108475 H-Tyr-Phe-NH2

H-Tyr-Phe-NH2

Cat. No.: B12108475
M. Wt: 327.4 g/mol
InChI Key: OKXLKPMVYUAWRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Tyr-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Phe-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Tyr-Phe-NH2 has a wide range of scientific research applications:

Mechanism of Action

H-Tyr-Phe-NH2 exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous opioid peptides, leading to receptor desensitization and reduced perception of pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-Phe-NH2 is unique due to its simpler structure compared to other opioid peptides, making it easier to synthesize and modify. Its specific interaction with opioid receptors and potential for reduced side effects compared to traditional opioids highlight its therapeutic potential .

Properties

IUPAC Name

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXLKPMVYUAWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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